Cas no 1175455-04-5 (2,6-Bis(octyloxy)benzaldehyde)

2,6-Bis(octyloxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2,6-Bis(octyloxy)benzaldehyde

- 2,6-dioctoxybenzaldehyde

-

- インチ: 1S/C23H38O3/c1-3-5-7-9-11-13-18-25-22-16-15-17-23(21(22)20-24)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3

- InChIKey: BRFOLPYHXURSKI-UHFFFAOYSA-N

- ほほえんだ: O(C1C=CC=C(C=1C=O)OCCCCCCCC)CCCCCCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 26

- 回転可能化学結合数: 17

- 複雑さ: 293

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 8.2

2,6-Bis(octyloxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B015977-500mg |

2,6-Bis(octyloxy)benzaldehyde |

1175455-04-5 | 500mg |

$ 1445.00 | 2022-06-07 | ||

| TRC | B015977-250mg |

2,6-Bis(octyloxy)benzaldehyde |

1175455-04-5 | 250mg |

$ 905.00 | 2022-06-07 | ||

| TRC | B015977-100mg |

2,6-Bis(octyloxy)benzaldehyde |

1175455-04-5 | 100mg |

$ 435.00 | 2022-06-07 | ||

| Alichem | A019144306-1g |

2,6-Bis(octyloxy)benzaldehyde |

1175455-04-5 | 95% | 1g |

$769.41 | 2023-09-04 |

2,6-Bis(octyloxy)benzaldehyde 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

2,6-Bis(octyloxy)benzaldehydeに関する追加情報

2,6-Bis(octyloxy)benzaldehyde: A Comprehensive Overview

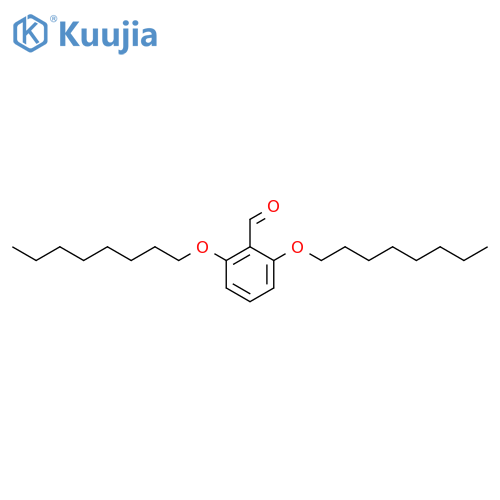

The compound with CAS No. 117545-04-5, commonly referred to as 2,6-Bis(octyloxy)benzaldehyde, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzaldehyde backbone substituted with two octyloxy groups at the 2 and 6 positions. The benzaldehyde moiety serves as the central aromatic ring, while the octyloxy groups contribute to its hydrophobicity and flexibility.

Recent studies have highlighted the potential of 2,6-Bis(octyloxy)benzaldehyde in various applications, particularly in the development of advanced materials. Researchers have explored its role in the synthesis of novel polymers and surfactants, where its hydrophobic nature and reactivity play a pivotal role. The compound's ability to undergo various chemical transformations, such as condensation reactions and cross-coupling reactions, has made it a valuable building block in organic synthesis.

One of the most intriguing aspects of 2,6-Bis(octyloxy)benzaldehyde is its photophysical properties. Recent investigations have demonstrated that this compound exhibits unique fluorescence characteristics under UV light, making it a promising candidate for applications in optoelectronics and sensing technologies. Its ability to act as a fluorescent probe for detecting specific analytes has been extensively studied, with researchers leveraging its high sensitivity and selectivity.

In addition to its optical properties, 2,6-Bis(octyloxy)benzaldehyde has also been explored for its potential in drug delivery systems. The compound's hydrophobic nature allows it to interact with lipid bilayers, making it a potential carrier for hydrophobic drugs. Recent studies have focused on its ability to form self-assembled structures, such as micelles and vesicles, which can encapsulate drugs and enhance their bioavailability.

The synthesis of 2,6-Bis(octyloxy)benzaldehyde involves a multi-step process that typically begins with the oxidation of an appropriate benzyl alcohol derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of transition metal catalysts has significantly improved the yield and purity of the product.

From a structural perspective, the octyloxy groups attached to the benzaldehyde backbone provide steric hindrance and influence the compound's solubility properties. This makes 2,6-Bis(octyloxy)benzaldehyde highly versatile in different solvents and environments. Its solubility characteristics have been extensively studied using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Another area where 2,6-Bis(octyloxy)benzaldehyde has shown promise is in the field of green chemistry. Researchers have explored its use as a biodegradable additive in various industrial applications. Its ability to degrade under specific environmental conditions makes it an attractive alternative to traditional additives that are often persistent in the environment.

In conclusion, 2,6-Bis(octyloxy)benzaldehyde (CAS No. 117545-04-5) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and properties continue to inspire innovative research directions, from materials science to drug delivery systems. As advancements in synthetic methods and characterization techniques continue to evolve, this compound is expected to play an increasingly important role in both academic research and industrial applications.

1175455-04-5 (2,6-Bis(octyloxy)benzaldehyde) 関連製品

- 1336695-13-6((2S)-1-(2-fluoro-6-nitrophenyl)propan-2-amine)

- 60290-89-3(3-(4-aminophenyl)adamantan-1-ol)

- 832674-06-3(2-(5-Bromo-4-formyl-2-methoxy-phenoxy)-N-p-tolyl-acetamide)

- 2127056-20-4(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)piperidine-4-carboxylic acid dihydrochloride)

- 2227776-49-8((1R)-2-amino-1-{pyrazolo1,5-apyrimidin-6-yl}ethan-1-ol)

- 1517347-10-2(1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)

- 851949-11-6(ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)

- 2228734-57-2(2-(5-chloro-2-ethoxyphenyl)-2,2-difluoroethan-1-amine)

- 29898-32-6(2,4-Dichloro-1-iodobenzene)

- 313484-93-4(Ethanone, 1,1',1'',1'''-(methanetetrayltetra-4,1-phenylene)tetrakis-)